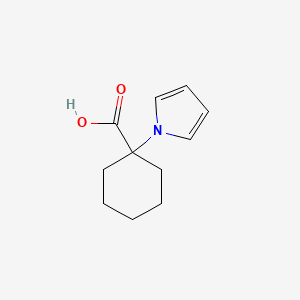
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
説明
“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is an organic compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, has been explored in various studies . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis
The InChI code for “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .Physical And Chemical Properties Analysis
“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature .科学的研究の応用
Biosensor Development
PCCA can be utilized to form multi-layered films with gold nanoparticles and nickel oxide . These films are integral in the development of biosensors , which are analytical devices used to detect biological molecules. Biosensors with PCCA can potentially offer high sensitivity and specificity for various biomarkers, making them valuable in medical diagnostics and environmental monitoring.
Photothermal Therapy
In the field of photothermal therapy , PCCA may be used in photoacoustic imaging . This application takes advantage of PCCA’s ability to absorb light and convert it into heat, which can be used to destroy cancer cells. The compound’s properties could make it a candidate for non-invasive cancer treatments that require precise targeting and minimal side effects.
Microsensor Electrode Arrays
PCCA can form electropolymerized thin films that find applications as microsensor electrode arrays . These arrays are crucial in the development of microsensors that can detect various physical or chemical stimuli. The thin films of PCCA provide a conductive and stable platform for these sensors, which can be used in industrial, environmental, and healthcare sectors.
Conductive Monolayers
Derivatives of PCCA, such as 11-(1H-pyrrol-1-yl)undecane-1-thiol , can form self-assembled monolayers (SAMs) with terminal pyrrol groups . These SAMs are conductive and can be applied to various surfaces, offering potential use in electronic devices, such as organic semiconductors and molecular electronics.
Organic Synthesis
PCCA plays a role in organic synthesis , particularly in the synthesis of pyrrole derivatives . Pyrroles are important heterocyclic compounds that serve as building blocks for many organic reactions. The versatility of PCCA in forming different pyrrole structures makes it valuable for synthesizing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry , the pyrrole subunit of PCCA is found in various therapeutically active compounds . These include antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. The compound’s ability to inhibit enzymes like reverse transcriptase and protein kinases highlights its potential in drug development.
特性
IUPAC Name |
1-pyrrol-1-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGFICEXWCOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



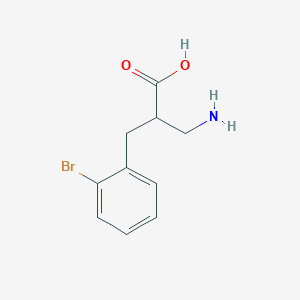
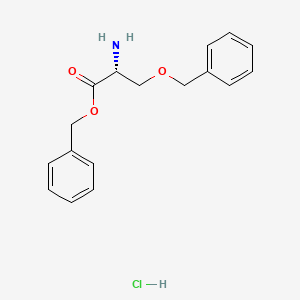
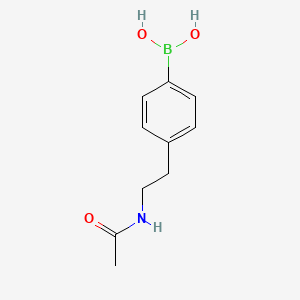
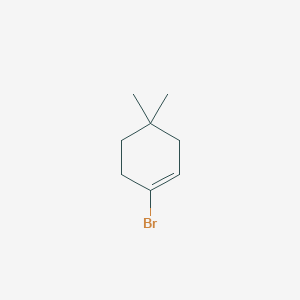
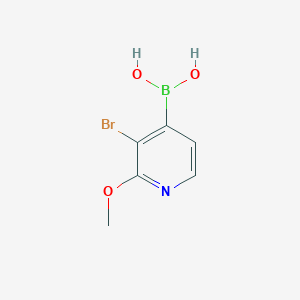
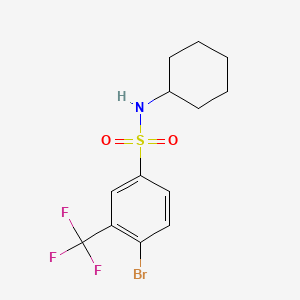

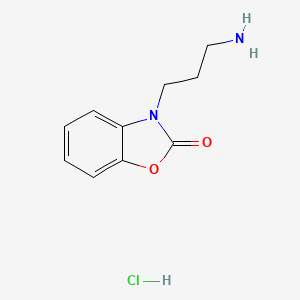

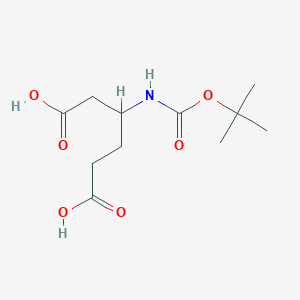

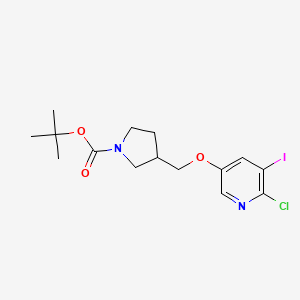
![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)